2-Ethyl-2-imidazoline
Overview
Description
2-Ethyl-2-imidazoline is a heterocyclic organic compound that belongs to the imidazoline family. Imidazolines are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-imidazoline can be synthesized through the cyclization of ethylenediamine with aldehydes or ketones. One common method involves the reaction of ethylenediamine with acetaldehyde under acidic conditions, followed by cyclization to form the imidazoline ring . The reaction typically requires a catalyst such as iodine and is carried out in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of ethylenediamine with fatty acids or their derivatives. This process involves heating the reactants under vacuum to remove water and drive the cyclization reaction to completion . The resulting product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-imidazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives using oxidizing agents such as (diacetoxyiodo)benzene.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imidazoline ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: (Diacetoxyiodo)benzene at room temperature.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Imidazole derivatives.
Reduction: Ethylamine derivatives.
Substitution: N-substituted imidazolines.
Scientific Research Applications
2-Ethyl-2-imidazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-imidazoline involves its interaction with molecular targets such as enzymes and receptors. The imidazoline ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
2-Imidazoline: Lacks the ethyl group, making it less hydrophobic.
2-Methyl-2-imidazoline: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
2-Phenyl-2-imidazoline: Has a phenyl group, increasing its aromaticity and potential for π-π interactions.
Uniqueness: 2-Ethyl-2-imidazoline is unique due to its balance of hydrophobicity and reactivity, making it suitable for a variety of applications in both aqueous and non-aqueous systems. Its ethyl group provides a moderate level of steric hindrance, influencing its chemical behavior compared to other imidazolines .
Properties
IUPAC Name |
2-ethyl-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPKCFBHJFNUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239233 | |
Record name | 2-Imidazoline, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930-52-9 | |
Record name | 2-Ethylimidazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imidazoline, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imidazoline, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-2-imidazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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